(R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole
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Overview
Description
®-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole is a chiral ligand commonly used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it valuable in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the tert-butyl group: This step often involves alkylation reactions.
Attachment of the diphenylphosphino group: This is usually done through a substitution reaction using a diphenylphosphine reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow synthesis: Depending on the scale of production.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification processes: Including crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Diphenylphosphine in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxazole oxide, while reduction could produce a dihydro derivative.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Synthesis: Facilitates the formation of complex molecules in organic synthesis.
Biology
Enzyme Mimicry: Acts as a model for studying enzyme-catalyzed reactions.
Medicine
Drug Development: Assists in the synthesis of chiral drugs with high specificity and potency.
Industry
Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).
Material Science: Contributes to the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole involves:
Coordination to metal centers: Forms complexes with transition metals, enhancing their catalytic activity.
Activation of substrates: Facilitates the activation of substrates through coordination, making them more reactive.
Chiral induction: Induces chirality in the reaction products, leading to enantiomerically enriched compounds.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole: The enantiomer of the compound .
®-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)ethyl)-4,5-dihydrooxazole: A similar compound with a different alkyl group.
Uniqueness
Chiral Selectivity: ®-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole offers high chiral selectivity in catalytic reactions.
Versatility: It can be used in a wide range of reactions, making it a versatile tool in synthetic chemistry.
Properties
IUPAC Name |
[2-[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32NOP/c1-27(2,3)25-20-30-26(29-25)28(4,5)23-18-12-13-19-24(23)31(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-19,25H,20H2,1-5H3/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJSADZQXYZTTQ-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32NOP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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